3-ethyl-2-methyl-1H-indole
CAS No.: 35246-18-5
Cat. No.: VC14439755
Molecular Formula: C11H13N
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 35246-18-5 |
---|---|
Molecular Formula | C11H13N |
Molecular Weight | 159.23 g/mol |
IUPAC Name | 3-ethyl-2-methyl-1H-indole |
Standard InChI | InChI=1S/C11H13N/c1-3-9-8(2)12-11-7-5-4-6-10(9)11/h4-7,12H,3H2,1-2H3 |
Standard InChI Key | UTFUFZSBOJRSGN-UHFFFAOYSA-N |
Canonical SMILES | CCC1=C(NC2=CC=CC=C21)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
3-Ethyl-2-methyl-1H-indole features an indole core substituted with an ethyl group at position 3 and a methyl group at position 2. The planar aromatic system of the benzene ring fused to the pyrrole ring confers stability, while the substituents enhance steric and electronic diversity. The compound’s exact mass is 159.105 g/mol, with a calculated LogP of 3.04, indicating moderate lipophilicity .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 159.23 g/mol |
Density | 1.054 g/cm³ |
Boiling Point | 296.3°C at 760 mmHg |
Flash Point | 126°C |
Refractive Index | 1.618 |
HS Code | 2933990090 |
These properties are critical for predicting solubility, reactivity, and bioavailability in pharmacological contexts .
Synthetic Methodologies
Fischer Indole Synthesis
The Fischer indole synthesis remains a cornerstone for preparing 3-ethyl-2-methyl-1H-indole. This method involves condensing phenylhydrazine with a ketone or aldehyde under acidic conditions. For example, reacting ethyl 2-methylindole-5-carboxylate with hydrazine hydrate in ethanol yields the target compound via cyclization.
Friedel-Crafts Alkylation
Alternative routes employ Friedel-Crafts alkylation, where aluminum chloride catalyzes the reaction between indole derivatives and acyl chlorides. A 2025 study demonstrated that acylation of 5-chloroindole-2-carboxylates followed by reduction with triethylsilane produces 3-ethyl-2-methyl-1H-indole derivatives in yields exceeding 70% .
Reaction Scheme:
This method offers scalability for industrial applications .
Chemical Reactivity and Functionalization
Oxidation Reactions
Oxidation of 3-ethyl-2-methyl-1H-indole using potassium permanganate or chromium trioxide yields 3-ethylindole-2-carboxylic acid, a precursor for further derivatization. The reaction proceeds via electrophilic attack at the C2 position, facilitated by the electron-rich pyrrole ring.
Electrophilic Substitution
The indole nucleus undergoes electrophilic substitution at positions 1, 3, and 5. For instance, nitration with nitric acid in sulfuric acid selectively functionalizes the benzene ring, enabling the synthesis of nitroindole analogs for structure-activity relationship (SAR) studies .
Compound | IC₅₀ (μM) | Target |
---|---|---|
IIa | 0.8 | COX-2 |
IIb | 1.5 | COX-2 |
Celecoxib | 1.2 | COX-2 |
Cannabinoid Receptor Modulation
Derivatives of 3-ethyl-2-methyl-1H-indole have shown promise as allosteric modulators of the cannabinoid CB1 receptor. Modifications at the C2 and C3 positions enhance binding affinity, with 11a (5-chloro-3-ethylindole-2-carboxamide) demonstrating a of 12 nM in radioligand assays .
Industrial and Research Applications
Pharmaceutical Development
The compound’s scaffold is integral to designing non-steroidal anti-inflammatory drugs (NSAIDs) and antipsychotics. Its ability to penetrate the blood-brain barrier makes it suitable for central nervous system (CNS)-targeted therapies .
Agrochemistry
3-Ethyl-2-methyl-1H-indole derivatives act as plant growth regulators, enhancing stress tolerance in crops. Field trials demonstrated a 20% increase in rice yield under drought conditions.
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